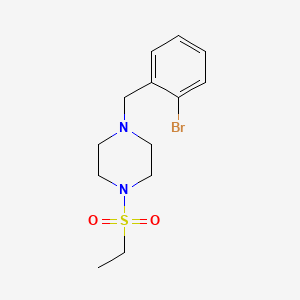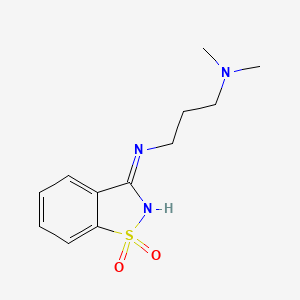![molecular formula C27H28N4O5 B12495798 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12495798.png)
Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-nitrophenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(4-bencilpiperazin-1-il)-3-{[(3-nitrofenil)carbonil]amino}benzoato de etilo es un compuesto orgánico complejo que pertenece a la clase de derivados de piperazina. Estos compuestos son conocidos por sus diversas actividades biológicas y se estudian a menudo por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(4-bencilpiperazin-1-il)-3-{[(3-nitrofenil)carbonil]amino}benzoato de etilo normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común puede incluir:
Formación del anillo de piperazina: Comenzando con un derivado de bencilamina, el anillo de piperazina se forma a través de reacciones de ciclización.
Introducción del grupo nitro: El grupo nitro se introduce mediante reacciones de nitración utilizando reactivos como el ácido nítrico.
Reacciones de acoplamiento: El compuesto final se forma a través de reacciones de acoplamiento, donde el derivado de piperazina se hace reaccionar con un éster benzoato en condiciones específicas.
Métodos de producción industrial
La producción industrial de estos compuestos a menudo implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir:
Catalizadores: Uso de catalizadores para acelerar la reacción.
Control de la temperatura: Mantenimiento de temperaturas específicas para asegurar la vía de reacción deseada.
Purificación: Técnicas como la recristalización y la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(4-bencilpiperazin-1-il)-3-{[(3-nitrofenil)carbonil]amino}benzoato de etilo puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Conversión de grupos funcionales a estados de oxidación más altos.
Reducción: Reducción del grupo nitro a una amina.
Sustitución: Reacciones de sustitución nucleofílica o electrofílica.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Solventes: Solventes orgánicos como diclorometano, etanol.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la reducción del grupo nitro produciría un derivado de amina.
Aplicaciones Científicas De Investigación
Química: Utilizado como intermedio en la síntesis de otras moléculas complejas.
Biología: Estudiado por sus interacciones con sistemas biológicos.
Medicina: Posibles aplicaciones terapéuticas debido a su actividad biológica.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 4-(4-bencilpiperazin-1-il)-3-{[(3-nitrofenil)carbonil]amino}benzoato de etilo implica su interacción con dianas moleculares específicas. Estas pueden incluir:
Receptores: Unión a receptores específicos en el cuerpo.
Enzimas: Inhibición o activación de enzimas.
Vías: Modulación de vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(4-metilpiperazin-1-il)-3-{[(3-nitrofenil)carbonil]amino}benzoato de etilo
- 4-(4-fenilpiperazin-1-il)-3-{[(3-nitrofenil)carbonil]amino}benzoato de etilo
Singularidad
El 4-(4-bencilpiperazin-1-il)-3-{[(3-nitrofenil)carbonil]amino}benzoato de etilo es único debido a sus características estructurales específicas, como el grupo bencilo en el anillo de piperazina y el grupo nitro en el anillo de fenilo, que pueden conferir actividades biológicas y propiedades químicas distintas.
Propiedades
Fórmula molecular |
C27H28N4O5 |
|---|---|
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
ethyl 4-(4-benzylpiperazin-1-yl)-3-[(3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H28N4O5/c1-2-36-27(33)22-11-12-25(30-15-13-29(14-16-30)19-20-7-4-3-5-8-20)24(18-22)28-26(32)21-9-6-10-23(17-21)31(34)35/h3-12,17-18H,2,13-16,19H2,1H3,(H,28,32) |
Clave InChI |
IESSMZCAHPMEHT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-[2-(3-methoxyphenyl)acetamido]benzoic acid](/img/structure/B12495716.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B12495717.png)
![N-[(2,2,3,3,7,7,8,8-octamethyl-1,4,6,9-tetraoxa-5lambda~5~-phosphaspiro[4.4]non-5-yl)methyl]-N-(propan-2-yl)propan-2-amine](/img/structure/B12495728.png)

![3-ethyl-N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12495737.png)
![1,17-Dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12495741.png)

![Ethyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12495757.png)
![1-(4-Methoxyphenyl)-3-[4-(phenylcarbonyl)phenyl]urea](/img/structure/B12495759.png)
![N-(4-methoxyphenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12495766.png)
![3-chloro-N-{3-[(3,5-dichlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12495767.png)
![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12495775.png)
![2-(1H-indol-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12495781.png)

